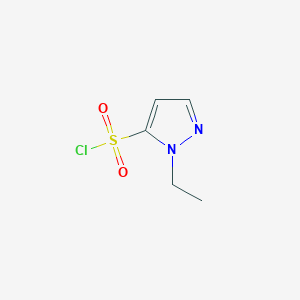

1-ethyl-1H-pyrazole-5-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-2-8-5(3-4-7-8)11(6,9)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCROHZSDGBETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226706-97-3 | |

| Record name | 1-ethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1-ethyl-1H-pyrazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for 1-ethyl-1H-pyrazole-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. Our approach emphasizes the "why" behind the expected spectral features, empowering researchers to confidently identify and characterize this and similar molecules.

Introduction: The Significance of this compound

Pyrazole-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The sulfonyl chloride functional group is a versatile reactive handle, allowing for the straightforward synthesis of sulfonamides, a privileged scaffold in drug discovery. The specific substitution pattern of an ethyl group at the N1 position of the pyrazole ring can significantly influence the molecule's physicochemical properties and biological interactions. Accurate and unambiguous structural confirmation through spectroscopic methods is therefore a critical first step in any research and development endeavor involving this compound.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section will provide a theoretical foundation, a standardized experimental protocol, a table of predicted data with detailed interpretation, and a visual representation of the underlying principles.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound with the atom numbering used for NMR assignments is presented below.

Figure 1. Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the coupling between neighboring protons reveals connectivity.

Theoretical Basis

The pyrazole ring is an aromatic system, and the protons attached to it will resonate in the aromatic region of the spectrum. The electron-withdrawing sulfonyl chloride group at the C5 position will significantly deshield the adjacent proton at C4. The ethyl group at the N1 position will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum is crucial for data reproducibility.

Figure 2. Workflow for ¹H NMR sample preparation and data acquisition.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in CDCl₃ are summarized below. These predictions are based on the analysis of similar pyrazole sulfonyl chloride derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H4 | 7.8 - 8.0 | d | ~2.0 | The C4 proton is adjacent to the strongly electron-withdrawing sulfonyl chloride group at C5, leading to significant deshielding. It will appear as a doublet due to coupling with the H3 proton. |

| H3 | 6.8 - 7.0 | d | ~2.0 | The C3 proton is less deshielded than H4 and will appear as a doublet due to coupling with the H4 proton. |

| -CH₂- (ethyl) | 4.2 - 4.4 | q | ~7.2 | The methylene protons are adjacent to the pyrazole nitrogen and will be deshielded. They will appear as a quartet due to coupling with the three methyl protons. |

| -CH₃ (ethyl) | 1.4 - 1.6 | t | ~7.2 | The methyl protons are in a typical aliphatic environment and will appear as a triplet due to coupling with the two methylene protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Theoretical Basis

The carbon atoms of the pyrazole ring will resonate in the aromatic region. The C5 carbon, directly attached to the electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with adjustments for the lower sensitivity of the ¹³C nucleus.

Figure 3. Workflow for ¹³C NMR sample preparation and data acquisition.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C5 | 145 - 150 | This carbon is directly attached to the highly electron-withdrawing sulfonyl chloride group and the N1 atom of the pyrazole ring, leading to significant deshielding. |

| C3 | 140 - 145 | The C3 carbon is part of the aromatic pyrazole ring and is expected to be in this region. |

| C4 | 110 - 115 | The C4 carbon is also part of the aromatic ring but is generally less deshielded than C3 and C5. |

| -CH₂- (ethyl) | 48 - 52 | The methylene carbon is attached to the pyrazole nitrogen, causing a downfield shift compared to a typical aliphatic -CH₂- group. |

| -CH₃ (ethyl) | 14 - 16 | This methyl carbon is in a standard aliphatic environment. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Theoretical Basis

The key functional group in this compound is the sulfonyl chloride (-SO₂Cl). This group gives rise to two strong and characteristic stretching vibrations for the S=O bonds. Other expected vibrations include C-H stretching from the aromatic pyrazole ring and the aliphatic ethyl group, as well as C=N and C=C stretching from the pyrazole ring.

Experimental Protocol: IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.

Figure 4. Workflow for IR spectroscopy using a KBr pellet.

Predicted IR Absorption Frequencies

The predicted characteristic IR absorption bands for this compound are listed below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale for Prediction |

| Aromatic C-H stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on an aromatic ring. |

| Aliphatic C-H stretch | 3000 - 2850 | Medium | Characteristic of C-H bonds in the ethyl group. |

| C=N and C=C stretch | 1600 - 1450 | Medium to Strong | Stretching vibrations of the pyrazole ring. |

| S=O asymmetric stretch | 1380 - 1360 | Strong | A strong and characteristic absorption for sulfonyl chlorides.[1][2] |

| S=O symmetric stretch | 1180 - 1160 | Strong | The second strong and characteristic absorption for sulfonyl chlorides.[1][2] |

| S-Cl stretch | 650 - 550 | Medium | Stretching vibration of the sulfur-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Theoretical Basis

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺), which can then fragment into smaller, characteristic ions. The fragmentation of sulfonyl chlorides often involves the loss of the chlorine atom or the entire SO₂Cl group. The pyrazole ring is relatively stable and may remain intact in some fragments.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining an EI mass spectrum is outlined below.

Figure 5. General workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrometry Data

The predicted key fragments and their mass-to-charge ratios (m/z) for this compound are provided below. The presence of chlorine will result in a characteristic M+2 isotopic peak for chlorine-containing fragments.

| Predicted Fragment Ion | Predicted m/z | Identity | Rationale for Prediction |

| [M]⁺ | 194/196 | Molecular ion | The parent ion with the characteristic 3:1 isotopic pattern for chlorine. |

| [M - Cl]⁺ | 159 | Loss of a chlorine radical. | |

| [M - SO₂]⁺ | 130/132 | Loss of sulfur dioxide. | |

| [M - SO₂Cl]⁺ | 95 | [C₅H₇N₂]⁺ | Loss of the sulfonyl chloride radical, resulting in the 1-ethyl-1H-pyrazolyl cation. |

| [C₂H₅]⁺ | 29 | Ethyl cation | Fragmentation of the ethyl group. |

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded prediction of the spectroscopic data for this compound. By understanding the theoretical basis for the expected NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists in the fields of medicinal chemistry and drug development, facilitating the advancement of their research.

References

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-ethyl-1H-pyrazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-ethyl-1H-pyrazole-5-sulfonyl chloride. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural elucidation via NMR is paramount for researchers. This document delves into the theoretical principles governing the spectral features of this molecule, offers detailed experimental protocols for data acquisition, and presents a complete interpretation of the expected ¹H and ¹³C NMR spectra. The causality behind chemical shifts, coupling constants, and signal multiplicities is explained, grounded in the electronic and structural properties of the pyrazole ring and its substituents. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of pyrazole-based compounds.

Introduction: The Significance of this compound

Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The title compound, this compound, is a versatile intermediate. The pyrazole core serves as a stable aromatic scaffold, while the sulfonyl chloride group is a highly reactive functional group, enabling a variety of chemical transformations, most notably the formation of sulfonamides.[3] Sulfonamides derived from pyrazoles are prominent pharmacophores found in numerous clinically approved drugs, exhibiting anti-inflammatory, antimicrobial, and antiviral activities.[2]

Accurate and unambiguous structural characterization is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution.[4] This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, empowering researchers to confidently identify and assess the purity of this important synthetic intermediate.

Foundational Principles: Understanding NMR in the Context of a Substituted Pyrazole

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For the characterization of this compound, ¹H (proton) and ¹³C NMR are the most informative techniques. The key parameters obtained from an NMR spectrum are:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms or groups, such as the sulfonyl chloride moiety, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[5]

-

Signal Multiplicity (Splitting): This arises from the interaction (coupling) of neighboring magnetic nuclei. The N+1 rule is often a good first approximation for predicting the splitting pattern, where N is the number of equivalent neighboring protons.[4]

-

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of coupled nuclei.

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

The pyrazole ring is an aromatic 5-membered heterocycle with two adjacent nitrogen atoms.[2] The positions on the ring are numbered, and this numbering is crucial for assigning NMR signals. The substituents—an ethyl group at the N1 position and a sulfonyl chloride group at the C5 position—profoundly influence the electronic distribution within the pyrazole ring, which is directly reflected in the NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Analysis

The structural features of this compound give rise to a distinct set of signals in its ¹H and ¹³C NMR spectra. The following analysis is based on established principles of NMR spectroscopy and data from structurally related compounds.[6][7]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

-

Pyrazole Ring Protons (H3 and H4): The two protons on the pyrazole ring are not chemically equivalent and will appear as two separate signals.

-

H3: This proton is adjacent to a nitrogen atom and the C4 proton. It is expected to appear as a doublet.

-

H4: This proton is situated between the C3 proton and the C5 carbon bearing the sulfonyl chloride group. It will also appear as a doublet due to coupling with H3. The electron-withdrawing nature of the sulfonyl chloride group at the adjacent C5 position will likely cause the H4 signal to be shifted downfield relative to the H3 signal.

-

-

N-Ethyl Group Protons (-CH₂CH₃): The ethyl group will exhibit a characteristic ethyl pattern.

-

Methylene Protons (-CH₂-): These protons are adjacent to the N1 atom of the pyrazole ring and the methyl group. They will appear as a quartet due to coupling with the three protons of the methyl group. The direct attachment to the electronegative nitrogen atom will result in a downfield chemical shift.[7]

-

Methyl Protons (-CH₃): These protons are coupled to the two methylene protons and will therefore appear as a triplet.[7]

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon atom in the molecule.

-

Pyrazole Ring Carbons (C3, C4, and C5):

-

C5: This carbon is directly attached to the strongly electron-withdrawing sulfonyl chloride group, causing its signal to be significantly deshielded and appear at the furthest downfield position among the ring carbons.[6]

-

C3: This carbon is adjacent to two nitrogen atoms and is also expected to be deshielded.

-

C4: The signal for C4 is typically found at the most upfield position of the pyrazole ring carbons.[6]

-

-

N-Ethyl Group Carbons (-CH₂CH₃):

-

Methylene Carbon (-CH₂-): This carbon is bonded to the N1 atom and will be deshielded, appearing at a downfield position compared to the methyl carbon.

-

Methyl Carbon (-CH₃): This carbon will give rise to a signal in the typical upfield aliphatic region of the spectrum.

-

The relationships between the molecular structure and its NMR spectral features can be visualized as follows:

Caption: Relationship between molecular structure and NMR signals.

Experimental Protocol: Acquiring High-Quality NMR Data

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following section outlines a standard operating procedure for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Ensure the solvent is of high purity and dry, as residual water can introduce an interfering signal.[8]

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[4] Modern NMR solvents often come with TMS already added.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following is a generalized workflow for data acquisition on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample.[7]

Caption: Workflow for NMR data acquisition.

Key Acquisition Parameters:

-

¹H NMR:

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

-

Pulse Width: A 30-45 degree pulse angle is often used for routine spectra.

-

-

¹³C NMR:

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Proton Decoupling: Broad-band proton decoupling is used to simplify the spectrum by collapsing all carbon signals into singlets.

-

Data Summary and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates and may vary slightly depending on the solvent and experimental conditions.

| ¹H NMR Data | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H3 | 7.5 - 7.8 | Doublet (d) | 1H |

| H4 | 6.5 - 6.8 | Doublet (d) | 1H |

| -CH₂- | 4.2 - 4.5 | Quartet (q) | 2H |

| -CH₃ | 1.4 - 1.6 | Triplet (t) | 3H |

| ¹³C NMR Data | |

| Assignment | Predicted δ (ppm) |

| C5 | 145 - 150 |

| C3 | 138 - 142 |

| C4 | 110 - 115 |

| -CH₂- | 48 - 52 |

| -CH₃ | 14 - 16 |

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification and purity assessment of this compound. A comprehensive understanding of the expected spectral features, as detailed in this guide, allows for confident and accurate characterization. The distinct signals for the pyrazole ring protons and the characteristic pattern of the N-ethyl group provide a unique fingerprint for this molecule. By following the outlined experimental protocols, researchers can obtain high-quality data, ensuring the integrity of their synthetic work and facilitating the advancement of their research in drug discovery and materials science.

References

-

Claramunt, R. M., López, C., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

- Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Acta Chimica Slovenica, 67(3), 837-846.

-

Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26248. [Link]

-

Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26248. [Link]

-

Supporting Information for Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3,5-dimethyl-1h-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-sulfonamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Infrared (IR) spectroscopy of 1-ethyl-1H-pyrazole-5-sulfonyl chloride

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-ethyl-1H-pyrazole-5-sulfonyl chloride

Introduction: Elucidating Structure Through Molecular Vibrations

In the landscape of modern pharmaceutical and chemical research, the unambiguous confirmation of molecular structure is a cornerstone of scientific integrity and developmental progress. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy remains a powerful, rapid, and non-destructive method for identifying functional groups and providing a molecular "fingerprint." This guide offers a detailed examination of the IR spectroscopic profile of this compound, a key heterocyclic building block.

This molecule's structure is a composite of three critical moieties: a five-membered aromatic pyrazole ring, an N-ethyl substituent, and a highly reactive sulfonyl chloride functional group. Each of these components possesses unique vibrational modes that give rise to a characteristic and interpretable IR spectrum. For researchers in drug development, understanding this spectral signature is paramount for reaction monitoring, quality control, and confirmation of synthesis. This whitepaper provides the theoretical underpinnings, experimental protocols, and detailed spectral interpretation necessary to leverage IR spectroscopy effectively for the characterization of this compound.

Pillar 1: Theoretical Foundations of the IR Spectrum

The absorption of infrared radiation by a molecule is not a random event; it is a quantum mechanical phenomenon governed by the specific vibrational energies of its chemical bonds. When the frequency of the incident IR radiation matches the natural frequency of a specific molecular vibration (e.g., stretching or bending), the molecule absorbs the energy, resulting in a change in the dipole moment. This absorption is recorded as a trough in the IR spectrum.

The frequency of these vibrations can be approximated by Hooke's Law:

ν = (1/2πc) * √(f/μ)

Where:

-

ν is the vibrational frequency (wavenumber, cm⁻¹).

-

f is the force constant of the bond (a measure of bond strength).

-

μ is the reduced mass of the two atoms in the bond.

This relationship explains why stronger bonds (larger f), such as double and triple bonds, and bonds involving lighter atoms (smaller μ), absorb at higher frequencies.[1] For this compound, this principle allows us to predict and assign absorption bands to specific functional groups, from the high-frequency C-H stretches to the lower-frequency vibrations of the sulfonyl chloride group.

Pillar 2: Key Vibrational Modes of this compound

The IR spectrum of this molecule is a superposition of the absorptions from its constituent parts. A logical approach to interpretation involves dissecting the molecule and examining the characteristic frequencies for each functional group.

The Sulfonyl Chloride (-SO₂Cl) Moiety

The sulfonyl chloride group is the most distinctive feature and gives rise to some of the strongest and most easily identifiable peaks in the spectrum.

-

Asymmetric S=O Stretching (νₐₛ SO₂): This mode typically produces a very strong and sharp absorption band in the 1370-1410 cm⁻¹ region.[2] The high frequency is due to the strong double bond character of the S=O bonds.

-

Symmetric S=O Stretching (νₛ SO₂): A second, equally strong absorption appears at a lower frequency, generally in the 1166-1204 cm⁻¹ range.[2][3] The presence of both strong bands is a definitive indicator of the -SO₂ group.

-

S-Cl Stretching (ν S-Cl): The sulfur-chlorine bond stretch is significantly weaker and occurs at a much lower frequency due to the heavier masses of the S and Cl atoms. This band is expected in the far-infrared region, typically around 300-400 cm⁻¹ .[4] Its observation may require a spectrometer equipped with cesium iodide (CsI) optics.[4]

The Pyrazole Ring

The substituted pyrazole ring contributes a series of medium-to-weak absorptions that are characteristic of five-membered aromatic heterocycles.

-

Aromatic C-H Stretching (ν C-H): The stretch of the hydrogen atom attached to the pyrazole ring carbon appears as a weak to medium band above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ range.

-

Ring Stretching (ν C=N, ν C=C): The stretching vibrations of the C=N and C=C bonds within the aromatic ring produce a series of bands, often of variable intensity, in the 1400-1600 cm⁻¹ region.[5][6] These are analogous to the quadrant and semicircle stretching bands seen in benzene derivatives.

-

Ring Deformation: In-plane and out-of-plane bending of the pyrazole ring and its substituents generate a complex pattern of absorptions in the fingerprint region (< 1000 cm⁻¹), which are highly specific to the overall molecular structure.[7]

The N-Ethyl Group (-CH₂CH₃)

The ethyl group provides clear signatures for aliphatic C-H bonds, which are readily distinguished from their aromatic counterparts.

-

Aliphatic C-H Stretching (ν C-H): These absorptions occur just below 3000 cm⁻¹. Typically, one can resolve asymmetric and symmetric stretches for both the methyl (-CH₃) and methylene (-CH₂) groups in the 2850-2980 cm⁻¹ region.[2]

-

C-H Bending (δ C-H): Methylene scissoring vibrations are found near 1465 cm⁻¹ , while methyl symmetric ("umbrella") and asymmetric bending modes appear around 1380 cm⁻¹ and 1450 cm⁻¹ , respectively.

The Carbon-Sulfur Bond (C-S)

-

C-S Stretching (ν C-S): The stretch for the bond connecting the pyrazole ring to the sulfur atom is expected to be a weak to medium absorption in the 600-800 cm⁻¹ range.[8][9] Its precise location can be variable and influenced by coupling with other vibrations.

Pillar 3: Experimental Protocol & Data Acquisition

The integrity of an IR spectrum is contingent upon a rigorous experimental methodology. Given that sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, which would convert the -SO₂Cl group to a sulfonic acid (-SO₃H), all procedures must be conducted under anhydrous conditions.[10]

Step-by-Step Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for this compound as it requires minimal sample preparation and reduces exposure to the atmosphere.

-

Instrument Preparation: Purge the FTIR spectrometer's sample compartment with dry nitrogen or air for at least 30 minutes to minimize atmospheric H₂O and CO₂ interference.

-

Background Collection: With the clean, empty ATR crystal (typically diamond or germanium), collect a background spectrum. This is a critical self-validating step that digitally subtracts the absorbance of the atmosphere and the crystal itself from the final sample spectrum.

-

Sample Application: Place a small, representative amount (typically 1-2 mg) of the solid this compound onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the solid sample and the crystal surface. Consistent pressure is key for spectral reproducibility.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine characterization.

-

Data Processing & Cleaning: After acquisition, process the spectrum using the instrument software. This includes baseline correction and ATR correction. Thoroughly clean the ATR crystal with a suitable dry solvent (e.g., anhydrous dichloromethane or isopropanol) and a soft laboratory wipe.

Experimental Workflow Diagram

Caption: Correlation of molecular structure with key IR absorption regions.

Conclusion

Infrared spectroscopy provides a definitive and efficient method for the structural verification of this compound. The spectrum is dominated by two highly characteristic, strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds, located near 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. These peaks, in conjunction with the distinct absorptions from the aromatic pyrazole ring and the aliphatic ethyl group, create a unique spectral fingerprint. By following rigorous, anhydrous experimental protocols, researchers can use this technique to reliably confirm the synthesis of the target molecule and assess its purity, ensuring the quality of this critical intermediate for further applications in research and development.

References

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]

-

Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1961, 178-183. Available at: [Link]

-

King, J. F., & Smith, D. R. (1965). The Sulfur–Chlorine Stretching Band in Sulfonyl Chlorides. Canadian Journal of Chemistry, 43(6), 1870-1873. Available at: [Link]

-

ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E. Available at: [Link]

-

Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Available at: [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]

-

Baxter, J. F., et al. (1956). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 28(10), 1595-1598. Available at: [Link]

-

Zhang, Q. H., et al. (2007). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(9), 1805-1808. Available at: [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Available at: [Link]

-

Reisman, A. (1958). Characteristic Vibrational Frequencies of Organic Sulfur Compounds. Journal of the American Chemical Society, 80(14), 3558-3561. Available at: [Link]

-

Ressner, E. (2017). Which bond has a higher infrared frequency - C=N or C=S? Why?. Quora. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of Sbenzyl isothiouronium chloride. Available at: [Link]

-

ResearchGate. (n.d.). Structures and C-S stretching vibrational modes/frequencies. Available at: [Link]

-

Mykhalchuk, V., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 86(24), 17944-17955. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Mass spectrometry analysis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride

Introduction

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The precise characterization of such intermediates is paramount to ensure the integrity of multi-step syntheses and the purity of final drug candidates. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight. It provides definitive confirmation of molecular weight and crucial information on molecular structure through the analysis of fragmentation patterns.

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, with a primary focus on Electron Ionization (EI), a technique renowned for generating reproducible and structurally informative mass spectra.[1][2] We will dissect the compound's fragmentation pathways, offer a validated experimental protocol, and present the data in a manner accessible to researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Foundation

A thorough understanding of the analyte's basic properties is the foundation of any mass spectrometric analysis.

-

Molecular Formula: C₅H₇ClN₂O₂S

-

Molecular Weight (Average): 194.64 g/mol

-

Monoisotopic Mass: 193.9917 Da

The monoisotopic mass is the critical value for high-resolution mass spectrometry, representing the mass of the molecule with the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S).

Core Principles of Mass Spectrometry for Sulfonyl Chlorides

When subjected to the high-energy electron beam (typically 70 eV) in an EI source, this compound undergoes ionization to form a radical cation, known as the molecular ion (M•⁺).[2] This high-energy ion is unstable and rapidly undergoes a series of predictable fragmentation events to yield smaller, more stable ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).

The fragmentation of pyrazole derivatives and sulfonyl chlorides follows established chemical principles. For sulfonyl chlorides, characteristic cleavages include the loss of a chlorine atom and the neutral loss of sulfur dioxide (SO₂).[3][4] The pyrazole ring itself can also undergo specific cleavages, often influenced by the nature and position of its substituents.[5][6]

Predicted Fragmentation Pathway

The analysis of the mass spectrum of this compound is centered on identifying the molecular ion and tracing its decomposition. The presence of a single chlorine atom imparts a distinctive isotopic signature to all chlorine-containing fragments: a pair of peaks separated by 2 m/z units (for the ³⁵Cl and ³⁷Cl isotopes) with an approximate abundance ratio of 3:1.

The primary fragmentation pathways are outlined below:

-

Formation of the Molecular Ion (M•⁺): The initial event is the ejection of an electron to form the molecular ion at m/z 194 .

-

Loss of Chlorine Radical (•Cl): A facile cleavage of the S-Cl bond results in the loss of a chlorine radical, yielding a prominent acylium-type ion at m/z 159 . This is a common fragmentation pattern for sulfonyl chlorides.[3]

-

Loss of Sulfur Dioxide (SO₂): Following the loss of chlorine, the resulting ion can readily eliminate a neutral molecule of sulfur dioxide (64 Da). This rearrangement is a hallmark of sulfonyl compounds and leads to the formation of the 1-ethyl-1H-pyrazolyl cation at m/z 95 .[3][7][8]

-

Direct C-S Bond Cleavage: An alternative pathway from the molecular ion is the direct cleavage of the pyrazole-sulfur bond, resulting in the loss of the •SO₂Cl radical (99 Da) to directly form the pyrazolyl cation at m/z 95 .

-

Fragmentation of the Ethyl Group: The ethyl group on the pyrazole ring can fragment. The ion at m/z 95 can lose an ethylene molecule (C₂H₄, 28 Da) to produce the pyrazolyl cation at m/z 67 .

-

Pyrazole Ring Fission: The stable pyrazole ring can also fragment, typically through the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da). For instance, the fragment at m/z 95 could lose HCN to yield an ion at m/z 68 .

The following diagram illustrates the proposed fragmentation cascade.

Caption: Predicted EI Fragmentation Pathway of this compound.

Summary of Key Spectral Data

The expected key ions in the EI mass spectrum are summarized in the table below for quick reference.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 194 / 196 | Molecular Ion | [C₅H₇ClN₂O₂S]•⁺ | Exhibits characteristic 3:1 isotopic pattern for one chlorine atom. |

| 159 | [M - Cl]⁺ | [C₅H₇N₂O₂S]⁺ | Result of S-Cl bond cleavage. |

| 95 | [M - SO₂Cl]⁺ | [C₅H₇N₂]⁺ | Represents the stable 1-ethyl-1H-pyrazolyl cation. Often a high-abundance ion. |

| 68 | [C₄H₄N]⁺ | [C₅H₇N₂ - HCN]⁺ | Result of pyrazole ring fragmentation. |

| 67 | [C₃H₃N₂]⁺ | [C₅H₇N₂ - C₂H₄]⁺ | Result of ethylene loss from the ethyl group. |

Experimental Protocol: GC-MS Analysis

This protocol provides a robust, self-validating workflow for the analysis of this compound.

1. Sample Preparation

-

Accurately weigh approximately 1 mg of the analyte.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.[9]

2. Instrument Setup & Calibration

-

System: A gas chromatograph coupled to a mass spectrometer with an EI source (GC-MS).

-

Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 40-300) using a standard calibration compound (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.

3. Gas Chromatography (GC) Method

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

4. Mass Spectrometry (MS) Method

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[5]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to protect the filament from the solvent front.

5. Data Acquisition & Analysis

-

Acquire the data in full scan mode.

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the spectrum:

-

Identify the molecular ion peak (m/z 194) and confirm its isotopic pattern.

-

Identify the key fragment ions (m/z 159, 95, 67, 68) and compare their m/z values and relative abundances to the predicted fragmentation pathway.

-

Utilize spectral libraries (e.g., NIST/Wiley) for comparison, if available, though novel compounds may not be present.

-

Caption: High-level workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound by Electron Ionization is a powerful and definitive method for its structural confirmation and purity assessment. The molecule exhibits a predictable and informative fragmentation pattern dominated by the characteristic loss of the chlorine radical and sulfur dioxide, leading to a stable 1-ethyl-1H-pyrazolyl cation. By following the detailed protocol outlined in this guide, researchers can reliably generate high-quality mass spectra, enabling confident identification and characterization of this important synthetic intermediate. This analytical rigor is fundamental to advancing research and development in the pharmaceutical and chemical sciences.

References

- 1. rroij.com [rroij.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. aaqr.org [aaqr.org]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Senior Application Scientist's Technical Guide to 1-ethyl-1H-pyrazole-5-sulfonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of 1-ethyl-1H-pyrazole-5-sulfonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in the synthesis of pharmacologically relevant molecules.

Core Compound Identification and Properties

This compound is a substituted pyrazole derivative featuring a highly reactive sulfonyl chloride functional group. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The ethyl group at the N1 position and the sulfonyl chloride at the C5 position make this molecule a versatile intermediate for constructing diverse molecular libraries through nucleophilic substitution and cross-coupling reactions.

Molecular Structure:

Table 1: Compound Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| CAS Number | 1226706-97-3 | [3][4] |

| Molecular Formula | C₅H₇ClN₂O₂S | [3] |

| Molecular Weight | 194.64 g/mol | [5][6] |

| IUPAC Name | This compound | N/A |

| Appearance | Off-white to pale yellow solid (Estimated) | [1] |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, chlorinated solvents) | [1] |

Synthesis and Mechanistic Considerations

Expert Insight: Rationale for Synthetic Strategy

The most direct and industrially scalable approach involves the direct chlorosulfonation of 1-ethyl-1H-pyrazole. Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation. It acts as a powerful electrophile, introducing the sulfonyl group onto the electron-rich pyrazole ring. The reaction's regioselectivity is directed to the C5 position due to the electronic influence of the N-ethyl group. A subsequent chlorination step, often using a reagent like thionyl chloride (SOCl₂), converts the resulting sulfonic acid into the desired sulfonyl chloride.[5][7] This method is favored for its efficiency and the commercial availability of the starting materials.

Experimental Protocol: Synthesis of Pyrazole-4-sulfonyl Chlorides (Analogous Procedure)

The following protocol is adapted from the synthesis of similar pyrazole-4-sulfonyl chlorides and serves as a robust starting point for synthesizing the C5 isomer.[7]

Step 1: Preparation of 1-ethyl-1H-pyrazole (Precursor)

-

This precursor can be synthesized via the condensation of a suitable 1,3-dicarbonyl compound with ethylhydrazine.

Step 2: Chlorosulfonation

-

In a fume hood, cool a flask containing chloroform (CHCl₃) to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid to the cooled chloroform with vigorous stirring.

-

To this solution, add 1-ethyl-1H-pyrazole dropwise, ensuring the temperature remains below 10°C. This slow addition is critical to control the exothermic reaction.

-

After the addition is complete, add thionyl chloride (SOCl₂) to the reaction mixture.

-

Heat the mixture to reflux (approximately 60°C) and maintain for several hours, monitoring the reaction's progress by TLC.[7]

-

Upon completion, cool the reaction mass and carefully quench it by pouring it onto crushed ice. This step must be performed with extreme caution as the reaction of residual chlorosulfonic acid and thionyl chloride with water is highly exothermic and releases toxic gases.

-

The product will precipitate as a solid. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product via column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Reactivity Profile and Applications in Medicinal Chemistry

The synthetic utility of this compound is dominated by the high electrophilicity of the sulfonyl chloride group.[5] This moiety readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.

This reactivity is the cornerstone of its application in drug discovery. The resulting pyrazole-sulfonamide scaffold is a privileged structure found in numerous biologically active compounds.[7]

Key Applications:

-

Precursor to Sulfonamide Drugs: It serves as a critical intermediate for synthesizing novel sulfonamides with potential antimicrobial, antiviral, and anti-inflammatory activities.[5]

-

Kinase Inhibitor Synthesis: Many kinase inhibitors, a crucial class of anticancer drugs, feature a substituted pyrazole core.[1][2] This building block allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments.

-

Development of Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1][8] This compound enables the synthesis of novel analogues to optimize efficacy and selectivity, for instance, towards COX-2 inhibition.[9]

Logical Pathway to Bioactive Compounds

Caption: Reaction pathway from the core building block to diverse therapeutic candidates.

Safety, Handling, and Storage Protocols

As a reactive sulfonyl chloride, this compound presents significant hazards and must be handled with appropriate precautions. The following information is synthesized from safety data sheets for structurally similar and equally reactive pyrazole sulfonyl chlorides.[10][11][12][13]

Hazard Identification:

-

H314: Causes severe skin burns and eye damage. [11]

-

Reacts violently with water, liberating toxic gas. [10] Contact with moisture in the air or other sources will lead to hydrolysis, forming hydrochloric acid and the corresponding sulfonic acid.

-

May cause respiratory irritation.[14]

Table 2: Mandatory Handling and Storage Procedures

| Procedure | Requirement | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[10][12] | To prevent severe burns upon contact with skin or eyes. |

| Handling Environment | Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12] Handle under an inert atmosphere (e.g., nitrogen or argon).[10][13] | To avoid inhalation of corrosive vapors and prevent reaction with atmospheric moisture. |

| First Aid (Eyes) | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12] | To mitigate severe eye damage and potential blindness. |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10] | To minimize the extent of chemical burns. |

| Storage | Store locked up in a dry, cool, and well-ventilated place.[10][12] Keep container tightly closed and under an inert atmosphere.[13] | To maintain compound integrity by preventing hydrolysis and ensure safety. |

| Incompatible Materials | Water, strong bases, strong oxidizing agents, amines, and alcohols.[10] | These materials will react violently or degradatively with the sulfonyl chloride group. |

Analytical Characterization

To ensure the identity, purity, and integrity of this compound, a combination of standard spectroscopic techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the ethyl group (a characteristic triplet and quartet), and protons on the pyrazole ring. The chemical shifts of the pyrazole protons will be indicative of the C5 substitution pattern.[7]

-

¹³C NMR: Will show distinct signals for the five carbons in the molecule, providing further structural confirmation.[7]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

-

References

-

Aaron Chemicals LLC. Safety Data Sheet - 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)-. [Link]

-

PubChemLite. 1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride. [Link]

-

PubChem. 1-Methyl-1H-pyrazole-5-sulfonyl chloride. [Link]

-

PubChemLite. 1-ethyl-1h-pyrazole-4-sulfonyl chloride. [Link]

-

Oakwood Chemical. 1-Ethyl-1H-pyrazole-4-sulfonyl chloride. [Link]

-

Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

PubChem. 1-Ethyl-1H-pyrazole-5-carboxylic acid. [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Research Square. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

-

PubChemLite. 1-ethyl-3-methyl-1h-pyrazole-5-sulfonyl chloride. [Link]

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

-

PubChem. 1-ethyl-1H-pyrazole-5-sulfonamide. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Kamal, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Wiley Online Library. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

-

Fisher Scientific Korea. Thermo Fisher Research Fund Saving Project. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1226706-97-3 [sigmaaldrich.com]

- 4. rndmate.com [rndmate.com]

- 5. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

- 6. 1-Ethyl-1H-pyrazole-4-sulfonyl chloride [oakwoodchemical.com]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S | CID 22472621 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Purity and Stability of 1-ethyl-1H-pyrazole-5-sulfonyl chloride

Introduction

1-ethyl-1H-pyrazole-5-sulfonyl chloride is a key intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. The reactivity of the sulfonyl chloride functional group makes it a versatile building block for the creation of sulfonamides and other derivatives. However, this reactivity also presents challenges in terms of its purity and stability. This guide provides a comprehensive overview of the synthesis, purification, stability, and analytical characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Purification

The synthesis of this compound typically involves the chlorosulfonation of 1-ethyl-1H-pyrazole. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the pyrazole ring.

Synthetic Pathway

A common synthetic route involves the reaction of 1-ethyl-1H-pyrazole with chlorosulfonic acid.[1] The reaction is typically carried out in a suitable solvent and at a controlled temperature to minimize side reactions. Thionyl chloride may also be employed in the process.[1]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1-ethyl-1H-pyrazole (1 equivalent) in a suitable solvent (e.g., chloroform).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold water to remove excess acid.

Purification

Crude this compound may contain impurities such as the corresponding sulfonic acid (from hydrolysis) and starting materials. Purification is crucial to obtain a high-purity product suitable for subsequent reactions.

Purification Workflow

Caption: General purification workflow for sulfonyl chlorides.

Experimental Protocol: Purification

-

Wash the crude solid with copious amounts of cold water to remove any residual acid.[2]

-

Dissolve the crude product in a suitable organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to yield the purified this compound.

-

For higher purity, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or flash column chromatography can be employed.[3]

Stability and Degradation

The stability of this compound is a critical factor, as sulfonyl chlorides are susceptible to degradation, primarily through hydrolysis.[4] Pyrazole-derived sulfonyl halides are generally considered to be among the more stable heteroaromatic sulfonyl halides.[5]

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which can occur upon exposure to moisture, leading to the formation of the corresponding sulfonic acid.[4][6] This can be problematic as the sulfonic acid is often an undesired impurity.

Caption: Primary degradation pathway of this compound.

Forced Degradation Studies

To assess the stability of this compound, forced degradation studies can be performed under various stress conditions.[7]

| Stress Condition | Typical Protocol | Potential Degradation Product |

| Acidic Hydrolysis | Dissolve in 0.1 M HCl and heat at 60-80°C for a specified time.[7] | 1-ethyl-1H-pyrazole-5-sulfonic acid |

| Basic Hydrolysis | Dissolve in 0.1 M NaOH and heat at 60-80°C for a specified time.[7] | 1-ethyl-1H-pyrazole-5-sulfonic acid |

| Oxidative Degradation | Dissolve in a solution of 3% H₂O₂ at room temperature.[7] | Potential for ring oxidation products |

| Thermal Degradation | Expose the solid to dry heat (e.g., 60-100°C) for a defined period.[7] | Decomposition to various byproducts |

| Photodegradation | Expose a solution to UV light.[7] | Potential for complex degradation mixtures |

Analytical Characterization for Purity Assessment

A multi-faceted analytical approach is essential for the comprehensive characterization and purity determination of this compound.[8]

Analytical Workflow

Caption: Analytical workflow for purity assessment.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.[8] Aprotic deuterated solvents such as CDCl₃ or acetone-d₆ should be used due to the reactivity of the sulfonyl chloride.[8]

-

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the identity of the compound and identifying impurities.[8] Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[8]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for assessing the purity of this compound and quantifying its content.[9] A reversed-phase C18 column is often suitable, with a mobile phase consisting of a mixture of acetonitrile and water.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable sulfonyl chlorides, GC-MS is an excellent high-resolution technique for purity assessment.[8]

Quantitative Analysis by HPLC

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

Safe Handling and Storage

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[11]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated fume hood.

-

Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[12]

-

Spill and Disposal : In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material. Dispose of the waste in accordance with local regulations.

Conclusion

A thorough understanding of the synthesis, purification, stability, and analytical characterization of this compound is paramount for its successful application in research and development. By implementing robust protocols for its preparation and analysis, and by adhering to strict safety guidelines, researchers can ensure the quality and reliability of this important chemical intermediate.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.

- Purification of crude, liquid organosulfonyl chloride. Google Patents.

- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.

- A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. BenchChem.

- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate.

- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH.

- Sulfuryl chloride. Santa Cruz Biotechnology.

- SULPHURYL CHLORIDE. SD Fine-Chem.

- Synthesis of sulfonyl chloride substrate precursors.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.

- Benzenesulfonyl chloride. Organic Syntheses Procedure.

- Sulfuryl chloride. Wikipedia.

- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.

- Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.

- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.

- Titrimetric determination of some sulphonyl chlorides.

- Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap.

- Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. ResearchGate.

- 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. PubChem.

- Sulfonyl halide. Wikipedia.

- SAFETY DATA SHEET. CymitQuimica.

- SAFETY DATA SHEET. Fisher Scientific.

- Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.

- 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv | Cambridge Open Engage.

- 1-phenyl-1H-pyrazole-5-sulfonyl chloride. Vulcanchem.

- 1-Methyl-1H-pyrazole-5-sulfonyl chloride. PubChem.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central.

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.

- 1-Ethyl-1H-pyrazole-5-carboxylic acid. PubChem.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- 1H-Pyrazole-4-sulfonylchloride,1,3-dimethyl-(9CI). Chemsrc.

- 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. BLDpharm.

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. nj.gov [nj.gov]

An In-Depth Technical Guide to the Solubility Profile of 1-Ethyl-1H-pyrazole-5-sulfonyl Chloride in Organic Solvents

Abstract

1-Ethyl-1H-pyrazole-5-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its utility in reaction chemistry is fundamentally governed by its behavior in various solvent systems. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding and evaluating the solubility profile of this reagent. We delve into the physicochemical properties that dictate solubility, the critical and often overlooked impact of solvent reactivity, and provide a detailed, field-proven protocol for accurate equilibrium solubility determination. This document synthesizes theoretical principles with practical, actionable methodologies to ensure optimized reaction conditions, enhance process safety, and facilitate robust analytical characterization.

Introduction to this compound

This compound belongs to the class of pyrazole sulfonyl chlorides, which are versatile intermediates in the synthesis of sulfonamides and sulfonate esters—moieties frequently found in pharmacologically active compounds. The pyrazole ring is a common scaffold in drug design, and the highly reactive sulfonyl chloride group (-SO₂Cl) serves as a powerful electrophilic handle for coupling with a wide range of nucleophiles.

A precise understanding of the compound's solubility is paramount. It directly influences:

-

Reaction Kinetics: The concentration of the reagent in solution dictates reaction rates.

-

Process Scalability: Inefficient dissolution can create challenges in large-scale synthesis.

-

Purification: Solubility differences are exploited for crystallization and chromatography.

-

Safety: Uncontrolled dissolution or reaction can lead to hazardous conditions.

This guide will focus on providing a robust methodology for characterizing its solubility across a spectrum of common organic solvents.

Theoretical Solubility Profile & Physicochemical Considerations

While specific experimental data for this compound is not widely published, we can predict its behavior based on its structure and the properties of analogous compounds.[1] The molecule's structure features a moderately polar pyrazole core, a highly polar sulfonyl chloride group, and a non-polar ethyl substituent. This combination suggests a nuanced solubility profile.

Key Molecular Characteristics:

-

Polarity: The molecule possesses both polar (sulfonyl chloride, pyrazole nitrogens) and non-polar (ethyl group, pyrazole carbons) regions. This amphiphilic nature suggests it will be most soluble in solvents of intermediate to high polarity.

-

Hydrogen Bonding: The pyrazole nitrogen atoms are weak hydrogen bond acceptors, while the sulfonyl oxygens can also accept hydrogen bonds. The molecule lacks a hydrogen bond donor.

-

"Like Dissolves Like" Principle: Based on this principle, we can predict favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). Solubility is expected to be lower in highly non-polar solvents like heptane or hexane and complicated by reactivity in polar protic solvents like methanol or water. The ethyl group, compared to a methyl analogue, may slightly enhance lipophilicity and solubility in less polar organic solvents.[1]

Critical Factor: Reactivity and Stability in Solvents

The single most important consideration when evaluating the solubility of a sulfonyl chloride is its inherent reactivity. The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack.

3.1 Solvolysis with Protic Solvents Protic solvents, such as water and alcohols, are nucleophiles and will react with this compound in a process called solvolysis. This is not a simple dissolution but an irreversible chemical transformation that yields the corresponding sulfonic acid or sulfonate ester, liberating hydrochloric acid (HCl) as a byproduct.[2]

-

Hydrolysis (Water): R-SO₂Cl + H₂O → R-SO₃H + HCl

-

Alcoholysis (Alcohols): R-SO₂Cl + R'-OH → R-SO₃R' + HCl

This reactivity means that a true "thermodynamic solubility" value in protic solvents is often unattainable. The measurement becomes a function of the rate of dissolution versus the rate of degradation. Therefore, any solubility studies in protic solvents must be interpreted with extreme caution and are generally avoided unless the solvolysis reaction itself is the subject of study.

3.2 Stability in Aprotic Solvents In aprotic solvents (e.g., DCM, THF, Toluene, Heptane), the compound is significantly more stable. However, rigorous exclusion of atmospheric moisture is crucial, as even trace amounts of water can cause slow degradation over time.[3] For this reason, all solubility experiments must be conducted using anhydrous solvents and preferably under an inert atmosphere (e.g., nitrogen or argon).

Below is a diagram illustrating the key reactivity pathway that complicates solubility measurements in protic media.

Sources

Discovery and history of pyrazole sulfonyl chlorides

An In-Depth Technical Guide to the Discovery and History of Pyrazole Sulfonyl Chlorides

Abstract

This guide provides a comprehensive exploration of pyrazole sulfonyl chlorides, from the foundational 19th-century discoveries of the pyrazole nucleus to their contemporary role as indispensable building blocks in medicinal chemistry. We will trace the independent historical paths of pyrazole synthesis and sulfonyl chloride chemistry, focusing on their eventual convergence. This document details the evolution of synthetic methodologies, from early direct chlorosulfonation to modern, regioselective multi-step syntheses. By examining key applications, most notably the synthesis of the COX-2 inhibitor Celecoxib, this guide underscores the profound impact of pyrazole sulfonyl chlorides on modern drug development. Detailed protocols, comparative data, and mechanistic insights are provided for researchers, scientists, and professionals in the field.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular motifs consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a structure.[1][2][3][4] Concurrently, the sulfonamide functional group, born from the dawn of the antibiotic era, has become a cornerstone of drug design. The critical precursor to this vital group is the highly reactive sulfonyl chloride (-SO₂Cl).

This guide chronicles the discovery and history of pyrazole sulfonyl chlorides, the chemical entities that unite these two powerful pharmacophores. We will delve into the pioneering work that first made the pyrazole ring accessible, explore the rise of sulfonamide drugs which created the demand for sulfonyl chloride intermediates, and detail the subsequent development of synthetic strategies to fuse these moieties. This journey from academic curiosity to an industrial workhorse is a compelling narrative of chemical innovation and its impact on human health.

Chapter 1: The Genesis of the Pyrazole Ring - A 19th Century Breakthrough